2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
“2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide” is a synthetic organic compound that belongs to the class of thiazole carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the carboxamide group: This step may involve the reaction of the thiazole derivative with an appropriate amine under conditions that facilitate amide bond formation.
Introduction of the pyrimidinylpiperidine moiety: This can be done through nucleophilic substitution reactions, where the pyrimidinylpiperidine is introduced to the thiazole carboxamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The thiazole ring and pyrimidinylpiperidine moiety may participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural features.
Medicine
In medicine, the compound might be investigated for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and pyrimidinylpiperidine moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide.
Pyrimidinylpiperidine derivatives: Compounds like 1-(2-pyrimidinyl)piperidine and 1-(4-pyrimidinyl)piperidine.
Uniqueness
The uniqueness of “2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-propan-2-yl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11(2)15-20-13(10-23-15)14(22)19-12-5-3-8-21(9-12)16-17-6-4-7-18-16/h4,6-7,10-12H,3,5,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGECYRXERIEFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)NC2CCCN(C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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